molecular formula C12H8ClF2NO2S B5788586 N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide

N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide

Cat. No. B5788586
M. Wt: 303.71 g/mol
InChI Key: ZXCGYFCJXVYKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide, also known as DBCO-PEG4-amine, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine involves the formation of a covalent bond between the DBCO moiety and the azide-containing molecule. This reaction is known as the copper-free click reaction and occurs rapidly and selectively under mild conditions. The covalent bond formed is stable and irreversible, allowing for the formation of stable bioconjugates.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has been shown to have minimal biochemical and physiological effects. It is non-toxic and does not interfere with the biological activity of the azide-containing molecule. However, it is important to note that the biological activity of the bioconjugate formed may be affected by the addition of the N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine linker.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has several advantages for lab experiments. It is highly reactive and selective, allowing for the formation of stable bioconjugates under mild conditions. It is also non-toxic and does not interfere with the biological activity of the azide-containing molecule. However, N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has some limitations. It is a relatively large molecule, which may affect the accessibility of the azide-containing molecule. It also requires the use of copper-free click chemistry, which may limit its applicability in certain experimental settings.

Future Directions

There are several future directions for the use of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine. One potential application is in the development of targeted drug delivery systems. N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine could be used to selectively target drugs to specific cells or tissues, improving their efficacy and reducing side effects. Another potential application is in the development of imaging agents. N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine could be used to label biomolecules for imaging studies, allowing for the visualization of biological processes in real-time. Finally, N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine could be used in the development of biosensors for the detection of specific molecules or analytes.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine is a valuable tool in scientific research due to its unique properties and potential applications. Its highly selective and reactive nature make it a valuable tool in bioconjugation and imaging studies. While it has some limitations, its potential for targeted drug delivery, imaging, and biosensing make it an exciting area of research for the future.

Synthesis Methods

The synthesis method of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-chlorophenylamine in the presence of triethylamine. The resulting intermediate is then reacted with a PEG4-amine linker to obtain the final product. The synthesis method has been optimized to ensure high yield and purity of N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine.

Scientific Research Applications

N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine has been extensively used in scientific research due to its unique properties. It is a highly reactive compound that can selectively bind to azide-containing molecules, such as biomolecules, without interfering with their biological activity. This property has made N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamideine a valuable tool in bioconjugation and imaging studies.

properties

IUPAC Name

N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(14)5-6-10(12)15/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCGYFCJXVYKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.